

comparative analysis of revumenib's impact on different KMT2A fusion partners

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Compound of Interest

Compound Name: *Revumenib*

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A Comparative Analysis of **Revumenib**'s Efficacy Across Different KMT2A Fusion Partners

Introduction

Acute leukemias characterized by rearrangements of the Lysine Methyltransferase 2A (KMT2A) gene are notoriously aggressive and associated with poor prognoses. These rearrangements create oncogenic fusion proteins that drive leukemogenesis. **Revumenib** (formerly SNDX-5613) is a first-in-class, oral, selective small-molecule inhibitor of the interaction between menin and the KMT2A protein complex. This interaction is a critical dependency for the oncogenic activity of KMT2A fusion proteins. By disrupting this binding, **revumenib** aims to reverse the aberrant gene expression program that blocks hematopoietic differentiation, offering a targeted therapeutic approach for these high-risk leukemias.^{[1][2][3]} This guide provides a comparative analysis of **revumenib**'s impact on various KMT2A fusion partners, supported by the latest clinical and preclinical data.

Mechanism of Action: Disrupting the Menin-KMT2A Axis

In normal hematopoiesis, the KMT2A protein interacts with the scaffold protein menin to regulate the expression of key developmental genes, including the HOX gene family and their cofactor MEIS1.^{[3][4]} In KMT2A-rearranged (KMT2Ar) leukemias, the N-terminus of KMT2A, which contains the menin-binding domain, is fused to one of over 80 different partner genes. This fusion protein constitutively binds to menin, leading to the aberrant and sustained

upregulation of target genes like HOXA9 and MEIS1. This activity blocks myeloid differentiation and promotes uncontrolled proliferation of leukemic blasts.[1][3]

Revumenib positions itself in a binding pocket on menin, directly preventing its interaction with the KMT2A portion of the fusion protein.[2] This disruption evicts the oncogenic complex from chromatin, leading to the downregulation of the HOX/MEIS1 transcriptional program. Consequently, the block on differentiation is lifted, and leukemic cells are induced to mature and undergo apoptosis.[5][6]

Caption: Revumenib inhibits the KMT2A-menin interaction, reversing leukemogenesis.

Comparative Efficacy of Revumenib

The clinical efficacy of **revumenib** has been evaluated in the pivotal Phase 1/2 AUGMENT-101 trial, which included patients with various KMT2A fusion partners. While preclinical studies suggest broad activity across different fusions, clinical data provides the most relevant insights into its comparative performance.

Preclinical In Vitro Sensitivity

In vitro studies using leukemia cell lines and patient-derived samples have demonstrated **revumenib**'s potent activity. It exhibits a low nanomolar half-maximal inhibitory concentration (IC50) in sensitive cell lines.[7] One study highlighted that primary patient samples from infants with KMT2A-rearranged Acute Lymphoblastic Leukemia (ALL) showed tremendous sensitivity, with IC50 values below 0.05 μ M, regardless of the specific fusion partner.[8] This suggests that the dependency on the menin-KMT2A interaction is a common vulnerability across different fusions.

Cell Line Type	Fusion Partner	IC50 Range (μM)	Reference
KMT2A-rearranged ALL	Various	0.0455 - 0.341	[8]
KMT2A-rearranged AML	Various	Not specified, but some models unresponsive	[8]
General Cell-based IC50	N/A	0.01 - 0.02	[7][9]

Clinical Response Rates by KMT2A Fusion Partner

Data from the AUGMENT-101 trial provides a direct comparison of clinical outcomes for patients with different KMT2A fusion translocations. The results show that **revumenib** induces responses across the most common fusion partners, although response rates vary.

KMT2A Fusion Partner	Translocation	Overall Response Rate (ORR) (95% CI)	CR + CRh Rate (95% CI)
MLLT3 (AF9)	t(9;11)	60.0% (36.1–80.9)	20.0% (6.8–40.7)
MLLT1 (ENL)	t(11;19)	71.4% (29.0–96.3)	28.6% (3.7–71.0)
MLLT10 (AF10)	t(10;11)	57.1% (18.4–90.1)	28.6% (3.7–71.0)
AFF1 (AF4)	t(4;11)	62.5% (24.5–91.5)	12.5% (0.3–52.7)
Unknown Partner	-	50.0% (26.0–74.0)	33.3% (13.3–59.0)

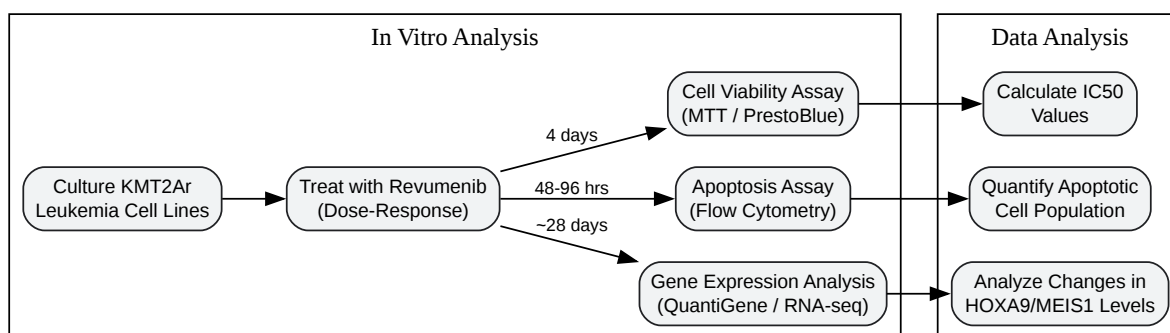
(Data from the AUGMENT-101 trial as of Feb 29, 2024.
CR: Complete Remission; CRh: CR with partial hematologic recovery)
[10]

These data demonstrate that **revumenib** has clinically meaningful activity across multiple common and aggressive KMT2A fusions.[11][12] Of the patients who achieved a composite complete response, a high percentage (68%) were negative for measurable residual disease (MRD), indicating deep molecular remissions.[13]

Experimental Protocols

The following are summaries of key methodologies used to evaluate the efficacy of **revumenib**.

Experimental Workflow Overview



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Caption: General workflow for preclinical evaluation of **revumenib**'s efficacy.

1. Cell Viability Assay (MTT Assay)

- Objective: To determine the concentration of **revumenib** that inhibits the metabolic activity of leukemia cells by 50% (IC50).
- Protocol:
 - KMT2A-rearranged leukemia cell lines (e.g., SEM, RS4;11) are seeded in 96-well plates.
 - Cells are treated with a serial dilution of **revumenib** or a vehicle control (DMSO) for 4 days.

- After the incubation period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
- A solubilization solution is added to dissolve the formazan crystals.
- The absorbance is measured using a microplate reader at a specific wavelength.
- Cell viability is calculated as a percentage relative to the vehicle-treated control cells, and IC50 values are determined by nonlinear regression analysis.[\[14\]](#)

2. Apoptosis Assay (Flow Cytometry)

- Objective: To quantify the percentage of cells undergoing apoptosis after **revumenib** treatment.
- Protocol:
 - Leukemia cells (e.g., MV4-11, MOLM13) are treated with **revumenib** or DMSO control for a specified time (e.g., 48-96 hours).
 - Cells are harvested, washed, and stained with fluorescent markers for cell death, such as TO-PRO-3 iodide or Annexin V and 7-AAD.
 - The stained cells are analyzed by flow cytometry.
 - The percentage of apoptotic (e.g., Annexin V positive) and non-viable (e.g., TO-PRO-3 positive) cells is quantified to assess the drug's effect on cell survival.[\[6\]](#)

3. Gene Expression Analysis (QuantiGene Plex Assay)

- Objective: To measure changes in the expression of **revumenib** target genes (HOXA9, MEIS1) and differentiation markers.
- Protocol:
 - Bone marrow aspirates are collected from patients before and after one cycle of **revumenib** treatment.

- Total RNA is isolated from the samples using a commercial kit (e.g., Promega simplyRNA kit).
- RNA quality and quantity are assessed using a bioanalyzer.
- A custom-designed QuantiGene Plex assay is used for multiplex gene analysis. This assay includes probes for target genes of interest (HOXA9, MEIS1, PBX3, FLT3) and housekeeping genes for normalization.
- The assay is performed according to the manufacturer's instructions, and raw data are analyzed to generate normalized expression data.
- Changes in gene expression post-treatment are statistically analyzed to confirm target engagement and downstream biological effects.[15][16]

Conclusion

Revumenib represents a significant advancement in targeted therapy for KMT2A-rearranged acute leukemias. Its mechanism of action, which restores normal differentiation programming by disrupting the critical menin-KMT2A fusion protein interaction, is validated by both preclinical and clinical data. The available evidence indicates that **revumenib** is effective across a range of the most common and high-risk KMT2A fusion partners, including MLLT3, MLLT1, MLLT10, and AFF1.[10] While response rates can vary between different fusions, the ability to achieve high rates of MRD-negative remissions underscores the drug's profound anti-leukemic activity. [13] Ongoing and future studies will further refine its role in combination therapies and expand its application to other menin-dependent leukemias.

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